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Compound of Interest

Compound Name: Org 43553

Cat. No.: B15544585 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small molecule agonist Org 43553 and its

cross-reactivity with other human gonadotropin receptors, namely the Follicle-Stimulating

Hormone Receptor (FSHR) and the Thyroid-Stimulating Hormone Receptor (TSHR), in relation

to its primary target, the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LH/CGR). The

information presented is based on available experimental data to aid in the evaluation of its

selectivity and potential applications in reproductive pharmacology.

Org 43553 is a potent, orally active, and low molecular weight allosteric agonist of the human

LH/CGR.[1] Unlike the endogenous ligands, luteinizing hormone (LH) and human chorionic

gonadotropin (hCG), which bind to the large extracellular domain of the receptor, Org 43553
interacts with the transmembrane domain.[2] This allosteric binding mechanism confers unique

signaling properties, positioning it as a valuable tool for research and a potential therapeutic

agent.

Quantitative Comparison of Receptor Activation
The following table summarizes the functional potency of Org 43553 at the human LH/CGR,

FSHR, and TSHR. The data clearly demonstrates the compound's significant selectivity for the

LH/CGR.
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Receptor Parameter Org 43553 Reference Ligand

Human LH/CGR EC₅₀ (cAMP signaling) 3.7 nM[3][4] -

Human FSHR EC₅₀ (cAMP signaling) 110 nM[3][4] -

Human TSHR Agonistic Activity

Slight activity only at

concentrations >3

µM[3]

-

Human CRF1-R Agonistic Activity No effect observed[3] -

Note: While the functional potency (EC₅₀) of Org 43553 at the FSHR is well-documented,

specific binding affinity data (Kᵢ or IC₅₀) for the FSHR is not readily available in the reviewed

scientific literature. The binding affinity (Kᵢ) for the LH/CGR has been reported to be 3.3 nM.[1]

Signaling Pathway Selectivity
A key characteristic of Org 43553 is its nature as a biased agonist. It preferentially activates the

Gαs-protein coupled adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP).

[2] In contrast to the endogenous ligand LH, which can activate both the cAMP and the

phospholipase C (PLC) pathways, Org 43553 shows little to no activation of the PLC pathway,

which is responsible for the generation of inositol phosphate.[2] This biased agonism makes

Org 43553 a specific tool for studying the physiological consequences of activating the cAMP

signaling cascade downstream of the LH/CGR.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://academic.oup.com/humrep/article/24/3/640/643224
https://www.medchemexpress.com/org-43553.html
https://academic.oup.com/humrep/article/24/3/640/643224
https://www.medchemexpress.com/org-43553.html
https://academic.oup.com/humrep/article/24/3/640/643224
https://academic.oup.com/humrep/article/24/3/640/643224
https://www.benchchem.com/product/b15544585?utm_src=pdf-body
https://www.researchgate.net/publication/5858074_3HOrg_43553_the_First_Low-Molecular-Weight_Agonistic_and_Allosteric_Radioligand_for_the_Human_Luteinizing_Hormone_Receptor
https://www.benchchem.com/product/b15544585?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18551279/
https://www.benchchem.com/product/b15544585?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18551279/
https://www.benchchem.com/product/b15544585?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

LH/CG Receptor

Gαs → Adenylyl Cyclase → cAMP

Strong Activation

Gαq → Phospholipase C → IP₃/DAG

Weak/No Activation
by Org 43553

FSH Receptor

Org 43553
(Allosteric Agonist)

High Potency (EC₅₀ = 3.7 nM) Low Potency (EC₅₀ = 110 nM)

LH
(Endogenous Ligand)

Orthosteric Binding

Activation

Click to download full resolution via product page

Figure 1: Signaling pathway of Org 43553.

Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize the

activity of Org 43553.

Radioligand Binding Assay (for LH/CGR)
This assay is employed to determine the binding affinity of a compound to the LH/CGR.

1. Membrane Preparation:

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human LH/CGR.

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4,

with protease inhibitors).

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

Pellet the cell membranes by high-speed centrifugation (e.g., 40,000 x g) of the supernatant.
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Resuspend the membrane pellet in an appropriate assay buffer and determine the protein

concentration.

2. Competition Binding Assay:

Incubate a fixed amount of the prepared cell membranes with a constant concentration of a

radiolabeled ligand that binds to the allosteric site (e.g., [³H]Org 43553).

Add increasing concentrations of the unlabeled test compound (e.g., Org 43553 or other

potential ligands).

Incubate the mixture to allow for binding to reach equilibrium.

Separate the bound from the free radioligand via rapid vacuum filtration through glass fiber

filters.

Wash the filters with ice-cold buffer to remove any unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

The IC₅₀ value (the concentration of the unlabeled ligand that displaces 50% of the

radiolabeled ligand) is determined and can be converted to a Kᵢ value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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